molecular formula C3H3Cl2NO B14644725 Formamide, N-(2,2-dichloroethenyl)- CAS No. 52831-81-9

Formamide, N-(2,2-dichloroethenyl)-

Cat. No.: B14644725
CAS No.: 52831-81-9
M. Wt: 139.96 g/mol
InChI Key: MJWLULKUBGZMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamide, N-(2,2-dichloroethenyl)- is a chemical compound with the molecular formula C₃H₃Cl₂NO and a molecular weight of 139.97 g/mol . This compound is a derivative of formamide, where the hydrogen atom on the nitrogen is replaced by a 2,2-dichloroethenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N-(2,2-dichloroethenyl)- can be synthesized through the reaction of formamide with 2,2-dichloroethenyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

The industrial production of Formamide, N-(2,2-dichloroethenyl)- involves the carbonylation of ammonia with 2,2-dichloroethenyl chloride. This process is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The 2,2-dichloroethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

    Oxidation: Oxides and chlorinated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted formamides with different functional groups.

Scientific Research Applications

Formamide, N-(2,2-dichloroethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Formamide, N-(2,2-dichloroethenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. The pathways involved include enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-(2,2-dichloroethenyl)- is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications in research and industry that other formamide derivatives may not be able to fulfill.

Properties

CAS No.

52831-81-9

Molecular Formula

C3H3Cl2NO

Molecular Weight

139.96 g/mol

IUPAC Name

N-(2,2-dichloroethenyl)formamide

InChI

InChI=1S/C3H3Cl2NO/c4-3(5)1-6-2-7/h1-2H,(H,6,7)

InChI Key

MJWLULKUBGZMDV-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.